
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
A study presents the synthesis, crystal structure, and density functional theory (DFT) analysis of boric acid ester intermediates with benzene rings, which share structural similarities to the requested compound (Huang et al., 2021). These compounds were synthesized via a three-step substitution reaction and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were compared with X-ray diffraction values, providing insights into the molecular structures, electrostatic potentials, and frontier molecular orbitals. This study exemplifies the detailed structural analysis and physicochemical properties exploration, which can be applied to similar compounds for various scientific applications.
Catalytic and Synthetic Applications
Another research focus is on the synthesis of heterocycles containing both piperidine and pyridine rings, addressing challenges in the synthetic efficiency (Zhang et al., 2020). The reported method, starting from D-pyroglutaminol, demonstrates potential for organic synthesis applications by introducing a chiral methyl group, showcasing the versatility of such structures in synthesizing complex heterocycles.
Chemical Reactions and Intermediates
Research on the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents to yield pyrrolo[2,3-c]pyridin-3-ols and their derivatives provides insights into the synthesis of structurally related compounds (Kobayashi et al., 2011). This highlights the potential of such compounds in synthesizing various pharmacologically relevant structures.
Physicochemical Properties and Molecular Analysis
The study of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates and their reaction with nucleophiles to form heterocyclic compounds reveals the chemical versatility and potential applications of these compounds in synthesizing pharmacologically active molecules (Sokolov & Aksinenko, 2010).
作用機序
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases . These targets play a crucial role in cellular signaling and are often implicated in various diseases when dysregulated.
Mode of Action
This can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to collagen synthesis and fibrosis . By inhibiting key enzymes in these pathways, the compound could potentially reduce collagen deposition and fibrosis.
Pharmacokinetics
Similar compounds have been shown to have various toxic effects, suggesting that they may be metabolized and excreted by the body in a manner that could lead to toxicity .
Result of Action
Similar compounds have been shown to reduce collagen deposition in liver fibrosis models , suggesting that this compound may have similar effects.
特性
IUPAC Name |
[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-6-15(18-10-12)21-13-7-9-19(11-13)16(20)14-4-2-3-8-17-14/h2-6,8,10,13H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCSQXUHJCKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)
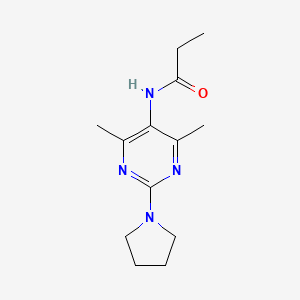
![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)
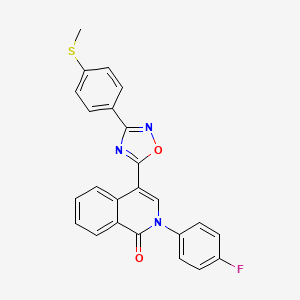
![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)
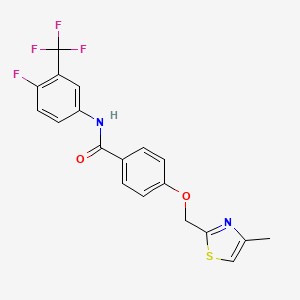
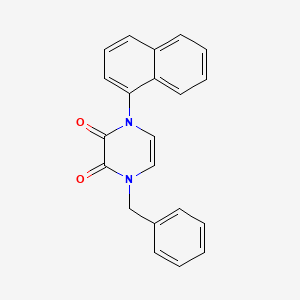
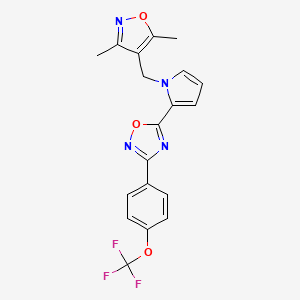
![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)

![Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2991264.png)
